2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester

Catalog No.
S13060387
CAS No.
M.F
C20H29N3O3
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(et...

Product Name

2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester

IUPAC Name

tert-butyl 7-benzyl-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H29N3O3/c1-5-25-21-17-12-22(11-16-9-7-6-8-10-16)13-20(17)14-23(15-20)18(24)26-19(2,3)4/h6-10H,5,11-15H2,1-4H3

InChI Key

COCAIWZZXYHDND-UHFFFAOYSA-N

Canonical SMILES

CCON=C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3

2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms. This compound contains a carboxylic acid functional group along with an ethoxyimino moiety, which contributes to its reactivity and potential biological activity. Its molecular formula is C13H20N2O3C_{13}H_{20}N_2O_3 with an approximate molar mass of 252.31 g/mol. The structural configuration of this compound allows for various interactions, making it of interest in medicinal chemistry and materials science.

The chemical reactivity of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester can be attributed to its functional groups. The carboxylic acid can participate in esterification reactions, while the ethoxyimino group may undergo hydrolysis or nucleophilic substitution reactions under appropriate conditions. Additionally, the spirocyclic nature of the compound may influence its reactivity through conformational changes that affect steric and electronic factors during chemical transformations.

Research indicates that compounds based on the 2,6-diazaspiro[3.4]octane scaffold exhibit notable biological activities. These compounds have been investigated for their potential as inhibitors of various enzymes involved in metabolic processes. Specifically, derivatives of this compound have shown promise as inhibitors for ketohexokinase and nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which are relevant in the treatment of metabolic disorders such as diabetes and obesity. The presence of the ethoxyimino group enhances binding affinity to biological targets due to increased hydrogen bonding capabilities.

The synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multiple steps:

  • Formation of the Spirocyclic Core: Starting materials undergo cyclization to form the spiro structure.
  • Carboxylic Acid Functionalization: The introduction of the carboxylic acid group is achieved through oxidation or other functionalization techniques.
  • Esterification: The carboxylic acid reacts with alcohols (such as tert-butyl alcohol) to form the corresponding ester.
  • Ethoxyimino Introduction: The ethoxyimino moiety is introduced via nucleophilic substitution or condensation reactions.

These synthetic routes can be optimized for yield and purity using various catalysts and reaction conditions .

The applications of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester span several fields:

  • Medicinal Chemistry: As a potential drug candidate for metabolic disorders by inhibiting key enzymes.
  • Materials Science: Utilized in developing novel materials due to its unique structural properties.
  • Chemical Synthesis: Acts as a reagent in synthesizing other complex organic molecules.

Interaction studies involving this compound focus on its binding affinity towards biological targets such as enzymes and receptors. The spirocyclic structure enhances binding selectivity due to its three-dimensional conformation, which facilitates stronger interactions through hydrogen bonding and hydrophobic effects. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylateContains a tert-butyl groupFocused on enzyme inhibition
2-phenyl-2,6-diazaspiro[3.4]octane-8-carboxylic acidPhenyl substitution at position 6Potentially different biological activity
2,7-diazaspiro[3.4]octane derivativesSimilar spirocyclic structureVariations in nitrogen positioning

The uniqueness of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester lies in its specific combination of functional groups and spatial arrangement provided by the spirocyclic structure. This configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds that may lack certain substituents or structural features .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

359.22089180 g/mol

Monoisotopic Mass

359.22089180 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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